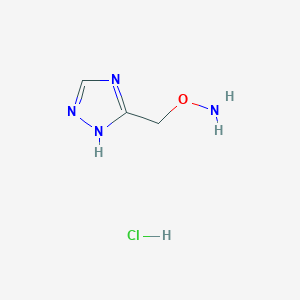

O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride” is a chemical compound with the molecular formula C3H7ClN4O. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR can be used to identify the types and numbers of hydrogen atoms in the molecule, while Mass spectroscopy can provide information about the molecular weight and elemental composition .Chemical Reactions Analysis

The chemical reactions involving “O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride” and its derivatives can be complex and varied. These reactions often involve the formation of hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride” can be determined using various analytical techniques. For instance, its molecular weight is 150.57, and its molecular formula is C3H7ClN4O.Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing bioactive compounds. Researchers have explored 1,2,3-triazole derivatives as potential anticonvulsants, antibiotics, and anticancer agents. For instance, the anticonvulsant drug Rufinamide , the cephalosporin antibiotic Cefatrizine , and the β-lactam antibiotic Tazobactam all contain a 1,2,3-triazole core .

Click Chemistry and Bioconjugation

The concept of “click chemistry” involves efficient, selective, and modular reactions for assembling complex molecules. 1,2,3-Triazoles play a pivotal role in click chemistry due to their compatibility with various functional groups. Researchers use them for bioconjugation, labeling biomolecules, and constructing bioactive materials. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction that utilizes 1,2,3-triazoles .

Supramolecular Chemistry and Materials Science

1,2,3-Triazoles participate in supramolecular interactions, forming host-guest complexes and coordination networks. These interactions are crucial for designing functional materials, such as metal-organic frameworks (MOFs), porous polymers, and molecular sensors. Researchers explore 1,2,3-triazole-based ligands for their ability to coordinate with metal ions and create intricate architectures .

Fluorescent Imaging and Chemical Biology

Fluorescent 1,2,3-triazole derivatives find applications in cellular imaging and diagnostics. Their unique photophysical properties allow visualization of biological processes. Researchers functionalize 1,2,3-triazoles with fluorophores, enabling targeted imaging of specific cellular components. Additionally, these compounds serve as probes for studying enzyme activity and protein interactions in chemical biology .

Polymer Chemistry and Materials Engineering

1,2,3-Triazoles contribute to polymer science by acting as crosslinkers, initiators, or pendant groups. Researchers incorporate them into polymer backbones to enhance material properties, such as mechanical strength, thermal stability, and solubility. These modified polymers find applications in drug delivery, tissue engineering, and coatings .

Organocatalysis and Synthetic Methodology

1,2,3-Triazoles serve as organocatalysts in various transformations, including Michael additions, cycloadditions, and rearrangements. Researchers explore their use in asymmetric synthesis and green chemistry. The development of straightforward synthetic methodologies for 1,2,3-triazoles remains an active area of research .

Safety and Hazards

The safety data sheet for a similar compound, Hydroxylamine hydrochloride, indicates that it may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for the research and development of “O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride” and its derivatives could involve further exploration of their anticancer properties . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name |

O-(1H-1,2,4-triazol-5-ylmethyl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O.ClH/c4-8-1-3-5-2-6-7-3;/h2H,1,4H2,(H,5,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLUOGMCRWVEFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CON.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Acetylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2812291.png)

![7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2812296.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2812300.png)

![N-[(6-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2812301.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2-chlorophenyl)acetate](/img/structure/B2812302.png)

![Furan-2-yl{4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}methanone](/img/structure/B2812303.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2812304.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2812305.png)

![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride](/img/structure/B2812306.png)

![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/no-structure.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2812308.png)